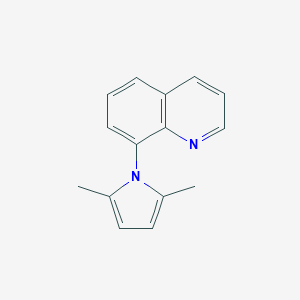

8-(2,5-Dimethyl-pyrrol-1-yl)-quinoline

描述

8-(2,5-Dimethyl-pyrrol-1-yl)-quinoline is an organic compound that features a quinoline core substituted with a 2,5-dimethyl-pyrrole moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,5-Dimethyl-pyrrol-1-yl)-quinoline typically involves the reaction of 8-chloroquinoline with 2,5-dimethylpyrrole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods:

生物活性

The compound 8-(2,5-Dimethyl-pyrrol-1-yl)-quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound known for its diverse biological activities. This article examines the biological activity of this specific compound, focusing on its antibacterial, antitubercular, and anticancer properties, as well as its mechanism of action based on recent research findings.

Chemical Structure and Properties

This compound features a quinoline core substituted with a pyrrole moiety. The presence of both nitrogen-containing heterocycles enhances its pharmacological potential. The structural characteristics contribute to its ability to interact with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinoline derivatives, including this compound. The compound has shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of this compound was assessed through MIC testing:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 0.98 |

| This compound | M. tuberculosis | 0.05 - 0.1 |

These values indicate that the compound exhibits potent antibacterial activity, making it a candidate for further development as an antibiotic agent .

Antitubercular Activity

The compound's antitubercular activity is particularly notable. Studies have demonstrated that derivatives containing the pyrrole and quinoline moieties can effectively inhibit the growth of M. tuberculosis. The mechanism involves targeting essential enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are crucial for bacterial survival and proliferation .

Molecular docking studies have provided insights into the binding interactions of this compound with DHFR and enoyl ACP reductase. These interactions are characterized by strong binding affinities that suggest a potential for selective inhibition of bacterial enzymes without significantly affecting human counterparts .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer effects. Research indicates that quinoline derivatives possess antiproliferative activity against various cancer cell lines, including lung cancer (A549) and breast cancer cells.

Case Studies

One study reported that certain derivatives exhibited preferential suppression of rapidly dividing cancer cells compared to non-tumor cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Summary of Biological Activities

科学研究应用

Synthesis and Chemical Properties

The synthesis of 8-(2,5-Dimethyl-pyrrol-1-yl)-quinoline typically involves the reaction of 8-chloroquinoline with 2,5-dimethylpyrrole under basic conditions. The process usually employs a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting compound features a quinoline core substituted with a pyrrole moiety, which is crucial for its biological activity.

Antibacterial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity. For instance, compounds synthesized from this structure were evaluated against Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Zone of Inhibition (mm) | Docking Score |

|---|---|---|

| This compound | 15 | -9.0 |

| Other derivatives | Varies | Varies |

Antitubercular Activity

In addition to antibacterial properties, certain derivatives have shown efficacy against Mycobacterium tuberculosis. For example, a study reported that some synthesized compounds demonstrated strong antitubercular activity and were subjected to molecular docking studies to elucidate their mechanisms .

Anticancer Potential

The anticancer properties of quinoline derivatives are also noteworthy. Compounds derived from this compound have been investigated for their ability to modulate the activity of pyruvate kinase M2 (PKM2), an enzyme crucial for cancer metabolism. These studies indicated that certain derivatives could inhibit PKM2 effectively, suggesting their potential as anticancer agents .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antibacterial Study : A series of quinoline derivatives were tested against various bacterial strains, revealing that those containing the 8-(2,5-Dimethyl-pyrrol-1-yl) moiety exhibited enhanced antibacterial activity compared to non-substituted analogs .

- Anticancer Research : In vitro studies demonstrated that specific derivatives could significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of metabolic pathways essential for cancer cell survival .

常见问题

Basic Research Questions

Q. How can the molecular structure of 8-(2,5-dimethyl-pyrrol-1-yl)-quinoline derivatives be determined using X-ray crystallography?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. The compound must be crystallized in a suitable solvent system, and data collected on a diffractometer. Structural refinement using SHELX software accounts for thermal motion, hydrogen bonding, and intermolecular interactions . For example, analogous cobalt(II) complexes with 8-substituted quinoline ligands were resolved using SHELXL to confirm distorted octahedral geometries and ligand coordination modes .

Q. What synthetic strategies are effective for introducing pyrrole substituents at the 8-position of quinoline?

- Methodology : Nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) are common. For instance, 8-hydroxyquinoline derivatives can undergo alkylation or arylation using alkyl halides or boronic acids under basic conditions. Similar routes have been used to synthesize 8-(benzylsulfanyl)-quinoline ligands or 8-ethoxyquinoline via Williamson ether synthesis . Microwave-assisted synthesis may enhance yields and regioselectivity .

Q. How can computational tools predict the biological activity of 8-substituted quinoline derivatives?

- Methodology : Use PASS (Prediction of Activity Spectra for Substances) and Swiss ADME to estimate drug-likeness, bioavailability, and toxicity. These tools analyze structure-activity relationships (SAR) from large training sets. For example, quinoline-based Ru(II) complexes were evaluated for cytotoxicity using computational models to prioritize experimental testing .

Advanced Research Questions

Q. What are the challenges in analyzing metal-ligand coordination dynamics for this compound in transition-metal complexes?

- Methodology : Combine spectroscopic (UV-Vis, EPR) and crystallographic data to study coordination geometry and electronic effects. For Ru(II) complexes with quinoline-pyrazole ligands, steric hindrance from the pyrrole substituent can distort octahedral geometries, affecting redox properties and catalytic activity . Variable-temperature NMR can track ligand exchange kinetics in solution .

Q. How do steric and electronic effects of the 2,5-dimethylpyrrole group influence regioselectivity in C–H functionalization reactions?

- Methodology : Density Functional Theory (DFT) calculations can map reaction pathways and transition states. For example, Pd-catalyzed C8–H arylation of quinoline derivatives requires careful optimization of directing groups and steric shielding to avoid competing pathways . Comparative studies with unsubstituted pyrrole analogs are critical .

Q. What analytical techniques are optimal for detecting trace-level derivatives of 8-substituted quinolines in biological matrices?

- Methodology : Chemical derivatization with LC-MS/MS enhances sensitivity. For modified nucleoside triphosphates, 8-(diazomethyl)quinoline was used to derivatize phosphate groups, improving detection limits by 56–137× via stable isotope labeling . Validation requires spike-recovery experiments in cell lysates or tissue homogenates.

Q. How can acid-catalyzed cyclization reactions of 8-substituted quinolines yield novel heterocyclic systems?

- Methodology : Investigate reaction conditions (e.g., HCl/EtOH) and monitor intermediates via HPLC or GC-MS. For 8-(cycloalkenyloxy)quinolines, acid treatment induces rearrangements to benzofuroquinolines or spiro-fused systems, with yields dependent on cycloalkene ring size . Mechanistic studies using deuterated solvents or trapping agents clarify reaction pathways.

Q. Key Research Gaps

- Contradictions : Evidence for steric effects in ligand design varies. While bulky substituents enhance selectivity in C–H activation , they may reduce catalytic turnover in Ru(II) complexes .

- Unresolved Issues : The role of weak intermolecular interactions (e.g., C–H⋯π) in stabilizing crystal packing remains underexplored .

属性

IUPAC Name |

8-(2,5-dimethylpyrrol-1-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-11-8-9-12(2)17(11)14-7-3-5-13-6-4-10-16-15(13)14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFAPVLEUPXWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC3=C2N=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355175 | |

| Record name | 8-(2,5-Dimethyl-pyrrol-1-yl)-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32668-78-3 | |

| Record name | 8-(2,5-Dimethyl-pyrrol-1-yl)-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。